3-(Cyanomethylene)cyclobutaneacetonitrile
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Overview
Description
3-(Cyanomethylene)cyclobutaneacetonitrile is an organic compound with the molecular formula C8H9N It is characterized by the presence of a cyclobutane ring substituted with a cyanomethylene group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethylene)cyclobutaneacetonitrile typically involves the reaction of cyclobutanone with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product . The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyanomethylene)cyclobutaneacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at 60-80°C.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted nitriles and other derivatives.
Scientific Research Applications
3-(Cyanomethylene)cyclobutaneacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cyanomethylene)cyclobutaneacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-(Cyanomethylene)azetidine: Similar structure but with a four-membered azetidine ring instead of cyclobutane.
3-(Cyanomethylene)cyclopentaneacetonitrile: Similar structure but with a five-membered cyclopentane ring.
3-(Cyanomethylene)cyclohexaneacetonitrile: Similar structure but with a six-membered cyclohexane ring.
Uniqueness
3-(Cyanomethylene)cyclobutaneacetonitrile is unique due to its four-membered cyclobutane ring, which imparts significant ring strain and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in mechanistic studies .
Properties
Molecular Formula |
C8H8N2 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-[3-(cyanomethylidene)cyclobutyl]acetonitrile |
InChI |
InChI=1S/C8H8N2/c9-3-1-7-5-8(6-7)2-4-10/h1,8H,2,5-6H2 |
InChI Key |
HISBYURZRDNIPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=CC#N)CC#N |
Origin of Product |
United States |
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